Hexadecyl(triphenyl)phosphanium chloride

Description

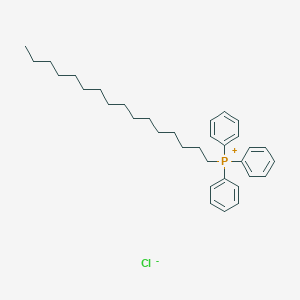

Hexadecyl(triphenyl)phosphanium chloride (C₃₄H₅₀ClP) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a hexadecyl (C₁₆H₃₃) chain, with a chloride counterion. This compound is notable for its amphiphilic structure, combining a hydrophobic alkyl chain with aromatic and ionic moieties. It is widely utilized in organic synthesis, catalysis, and material science, particularly as a phase-transfer catalyst or surfactant due to its ability to stabilize interfaces and enhance reaction kinetics in biphasic systems .

Properties

CAS No. |

96919-89-0 |

|---|---|

Molecular Formula |

C34H48ClP |

Molecular Weight |

523.2 g/mol |

IUPAC Name |

hexadecyl(triphenyl)phosphanium;chloride |

InChI |

InChI=1S/C34H48P.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |

InChI Key |

JFDYBGGIJZPLFK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Triphenylphosphine (P(C₆H₅)₃) acts as a nucleophile, attacking the electrophilic carbon in hexadecyl chloride (C₁₆H₃₃Cl) to form the phosphonium salt. The reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus displaces the chloride ion:

$$ \text{P(C}6\text{H}5\text{)}3 + \text{C}{16}\text{H}{33}\text{Cl} \rightarrow \text{[C}{16}\text{H}{33}\text{P(C}6\text{H}5\text{)}3]^+\text{Cl}^- $$

Stoichiometric ratios of 1:1 to 1:2 (triphenylphosphine to alkyl halide) are typical, with excess alkyl halide often used to drive the reaction to completion.

Solvent Selection and Reaction Conditions

Polar aprotic solvents such as acetonitrile, acetone, or ethanol are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. For example, a patent describing ethyltriphenylphosphonium chloride synthesis utilized acetonitrile at 120–160°C under elevated pressure (8–12 kg/cm²) to achieve yields exceeding 94%. Extrapolating to the hexadecyl analog, higher temperatures or extended reaction times (30–40 hours) may be necessary due to the steric bulk of the hexadecyl group.

High-Pressure Synthesis and Process Optimization

Industrial-scale production of quaternary phosphonium salts often employs high-pressure reactors to enhance reaction rates and yields.

Pressure and Temperature Parameters

In a patented method for ethyltriphenylphosphonium chloride, reaction pressures of 8–12 kg/cm² and temperatures of 120–160°C were critical for achieving high conversion rates. For this compound, similar conditions could be employed, though the longer alkyl chain may necessitate slight adjustments. Elevated pressure mitigates volatilization losses of the alkyl halide, particularly for high-molecular-weight analogs like hexadecyl chloride.

Purification and Recrystallization

Post-reaction purification typically involves centrifugation to isolate the precipitate, followed by drying and recrystallization. A disclosed protocol for ethyltriphenylphosphonium chloride used acetonitrile for recrystallization, yielding a product with >99% purity. For the hexadecyl derivative, recrystallization from a mixed solvent system (e.g., acetonitrile and ethanol) may improve crystal quality and purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from analogous syntheses, providing insights into optimizing this compound production:

Challenges in this compound Synthesis

Steric and Kinetic Considerations

The hexadecyl group’s steric bulk impedes nucleophilic attack by triphenylphosphine, necessitating prolonged reaction times or catalytic additives. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance interfacial reactivity in heterogeneous systems.

Solvent Limitations

While acetonitrile’s high boiling point (82°C) suits high-temperature reactions, its limited solubility for long-chain alkyl halides may require co-solvents like toluene or dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

Hexadecyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Reduction: The compound can be reduced to form the corresponding phosphine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophiles such as hydroxide, cyanide, and alkoxides are commonly used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Oxidation: Hexadecyl(triphenyl)phosphine oxide.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Reduction: Hexadecyl(triphenyl)phosphine.

Scientific Research Applications

Hexadecyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: Employed in the study of cell membranes and as a probe for mitochondrial function due to its ability to cross lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles and fibers.

Mechanism of Action

The mechanism by which hexadecyl(triphenyl)phosphanium chloride exerts its effects is primarily through its ability to act as a phase transfer catalyst. The long alkyl chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of reactants between phases. Additionally, the phosphonium cation can stabilize transition states and intermediates, enhancing reaction rates.

Comparison with Similar Compounds

Phosphonium salts exhibit diverse properties depending on their alkyl/aryl substituents and counterions. Below is a detailed comparison of hexadecyl(triphenyl)phosphanium chloride with structurally related compounds.

Structural and Functional Differences

Key Observations :

- Alkyl Chain Impact: The hexadecyl chain in the target compound enhances hydrophobicity compared to shorter-chain analogs like tetradecyl trihexyl phosphonium chloride. This property makes it more effective in nonpolar reaction media .

- Aryl vs. Alkyl Substituents : Triphenyl groups confer rigidity and thermal stability, whereas trihexyl substituents (e.g., in tetradecyl trihexyl phosphonium chloride) increase flexibility and lower melting points, favoring ionic liquid formation .

- Counterion Influence : Chloride-based phosphonium salts are typically solids at room temperature, while bulkier anions (e.g., bis(2-ethylhexyl) phosphate) reduce lattice energy, resulting in ionic liquids with lower viscosity and higher thermal stability .

Performance in Catalysis and Material Science

- This compound excels in biphasic catalysis due to its ability to stabilize emulsions and facilitate interfacial reactions. Its aromatic groups also enable π-π interactions with substrates, enhancing selectivity in certain transformations.

- Tetradecyl trihexyl phosphonium chloride derivatives (e.g., [THTP][DEHP]) exhibit superior performance in high-temperature applications (>200°C), such as nanoparticle stabilization, owing to their low volatility and thermal resilience .

Thermal and Solubility Properties

Q & A

Advanced Research Question

- Contradictory stability claims : While SDS documents report stability under recommended storage (2–8°C, inert atmosphere) , the lack of reactivity data necessitates experimental validation.

- Hazard mitigation : Test incompatibility with strong oxidizers (e.g., KMnO) and monitor for HCl release under thermal stress .

- Protocol design : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess decomposition.

What experimental considerations are critical when evaluating the long-term stability of this compound under varying storage conditions?

Advanced Research Question

- Temperature control : Store at ≤8°C to prevent thermal degradation.

- Moisture exclusion : Use desiccants or vacuum-sealed containers to avoid hydrolysis.

- Light sensitivity : Amber glassware to block UV/visible light-induced decomposition.

- Analytical validation : Periodic FTIR and NMR checks for structural integrity over time.

Documented decomposition products include phosphorus oxides and HCl gas under extreme conditions (e.g., combustion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.